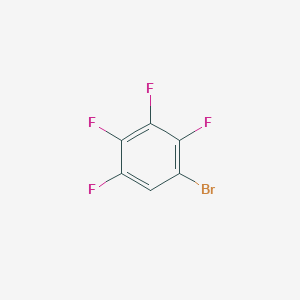

1-Bromo-2,3,4,5-tetrafluorobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1-bromo-2,3,4,5-tetrafluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBrF4/c7-2-1-3(8)5(10)6(11)4(2)9/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUYSIDPAOVWMQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50148042 | |

| Record name | 1-Bromo-2,3,4,5-tetrafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50148042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1074-91-5 | |

| Record name | 1-Bromo-2,3,4,5-tetrafluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1074-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2,3,4,5-tetrafluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-2,3,4,5-tetrafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50148042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2,3,4,5-tetrafluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.772 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Bromo-2,3,4,5-tetrafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1-Bromo-2,3,4,5-tetrafluorobenzene (CAS No. 1074-91-5), a key intermediate in the synthesis of various fluorinated compounds. The information presented herein is intended to support research, development, and drug discovery activities by providing essential data and standardized experimental protocols.

Core Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases.

| Property | Value |

| Molecular Formula | C₆HBrF₄ |

| Molecular Weight | 228.97 g/mol |

| Appearance | Colorless transparent liquid |

| Density | 1.846 g/mL at 25 °C |

| Boiling Point | 149-150 °C |

| Melting Point | Not available |

| Flash Point | 54 °C (129.2 °F) - closed cup |

| Refractive Index | n20/D 1.466 |

| Solubility | Insoluble in water. Soluble in many organic solvents. |

| CAS Number | 1074-91-5 |

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physical properties of liquid organic compounds such as this compound.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of a liquid.[1]

Apparatus:

-

Thiele tube

-

Thermometer (0-200 °C range)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Rubber band or wire for attaching the test tube to the thermometer

-

Heating mantle or Bunsen burner

-

Mineral oil or silicone oil

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is securely attached to a thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the sample.

-

The Thiele tube is filled with a high-boiling point oil (mineral or silicone oil) to a level above the side arm.

-

The thermometer and test tube assembly are immersed in the oil in the Thiele tube.

-

The side arm of the Thiele tube is gently heated.[1]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a steady stream of bubbles is observed, and then the heat source is removed.

-

The liquid is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[1]

Measurement of Density

The density of a liquid can be determined by measuring the mass of a known volume of the substance.[2][3]

Apparatus:

-

Pycnometer (a glass flask with a specific, accurately known volume)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermometer

-

Water bath

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance.

-

The pycnometer is filled with the liquid sample, ensuring there are no air bubbles. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

-

The filled pycnometer is placed in a constant temperature water bath until it reaches thermal equilibrium (e.g., 25 °C).

-

The pycnometer is removed from the water bath, dried, and its mass is accurately measured.

-

The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus the mass of the empty pycnometer) by the known volume of the pycnometer.[3]

Measurement of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how much light bends, or refracts, when it enters a substance. It is a characteristic property of a substance and is often used for identification and purity assessment.[4][5]

Apparatus:

-

Abbe Refractometer

-

Constant temperature water bath

-

Dropper or pipette

-

Soft tissue paper

-

Ethanol or acetone for cleaning

Procedure:

-

The refractometer is calibrated using a standard substance with a known refractive index, such as distilled water.

-

The prisms of the refractometer are cleaned with a soft tissue and a suitable solvent (e.g., ethanol or acetone) and allowed to dry completely.[4][5]

-

A few drops of the liquid sample are placed on the surface of the lower prism using a dropper.[4]

-

The prisms are closed and locked.

-

The light source is switched on, and the eyepiece is adjusted to bring the crosshairs into focus.

-

The coarse and fine adjustment knobs are used to bring the dividing line between the light and dark fields into the center of the crosshairs.[4]

-

If a colored band is visible, the dispersion compensator is adjusted to produce a sharp, black-and-white dividing line.

-

The refractive index is read from the scale. The temperature should also be recorded as the refractive index is temperature-dependent.

Determination of Solubility

Solubility tests are performed to determine the extent to which a substance dissolves in a particular solvent.[6]

Apparatus:

-

Small test tubes

-

Graduated cylinder or pipette

-

Spatula

-

Vortex mixer (optional)

Procedure:

-

Approximately 0.1 g of the solid or 0.2 mL of the liquid sample is placed in a small test tube.

-

3 mL of the solvent (e.g., water, ethanol, diethyl ether, etc.) is added to the test tube.

-

The mixture is agitated vigorously for about one minute (using a vortex mixer or by flicking the test tube).

-

The mixture is observed to see if the substance has dissolved completely.

-

If the substance dissolves, it is recorded as "soluble." If it does not dissolve, it is recorded as "insoluble." If some of it dissolves, it is recorded as "partially soluble."

-

This procedure is repeated with a range of different solvents to build a solubility profile for the compound.

Experimental Workflow

The following diagram illustrates a logical workflow for the determination of the key physical properties of this compound.

References

1-Bromo-2,3,4,5-tetrafluorobenzene molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This document provides core technical data for 1-Bromo-2,3,4,5-tetrafluorobenzene, a key reagent in synthetic organic chemistry, particularly in the development of fluorinated compounds for pharmaceutical and material science applications.

Physicochemical Properties

The fundamental molecular properties of this compound are summarized below.

| Property | Value | References |

| Molecular Formula | C₆HBrF₄ | |

| Linear Formula | HC₆F₄Br | [1] |

| Molecular Weight | 228.97 g/mol | [1] |

| CAS Number | 1074-91-5 | [1] |

| EC Number | 214-048-7 | |

| Density | 1.846 g/mL at 25 °C | |

| Refractive Index | n20/D 1.466 | |

| Flash Point | 54 °C (129.2 °F) - closed cup |

Experimental Protocols

This document focuses on the intrinsic molecular properties of this compound. Detailed experimental protocols for its use in specific synthetic procedures are beyond the scope of this data sheet. Researchers should refer to relevant literature for specific applications, such as its use in the synthesis of the catalyst Pd(AsPh₃)₄ for the preparation of cyclometalating ligands or in the synthesis of fluorinated rubrene.

Logical Relationships

The following diagram illustrates the relationship between the compound's identifiers and its fundamental properties.

Caption: Figure 1. Core Properties of this compound

References

An In-depth Technical Guide to the Synthesis of 1-Bromo-2,3,4,5-tetrafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 1-Bromo-2,3,4,5-tetrafluorobenzene, a key intermediate in the development of novel pharmaceuticals, agrochemicals, and advanced materials. This document details established experimental protocols, presents comparative data for synthetic pathways, and illustrates the underlying chemical transformations.

Overview of Synthetic Strategies

The synthesis of this compound can be achieved through several distinct chemical pathways. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. The most prominent methods include the Sandmeyer reaction starting from 2,3,4,5-tetrafluoroaniline and the direct bromination of 1,2,3,4-tetrafluorobenzene or its derivatives.

Table 1: Comparison of Primary Synthetic Routes

| Route | Starting Material | Key Reagents | Typical Yield | Purity | Key Advantages | Key Disadvantages |

| 1 | 2,3,4,5-Tetrafluoroaniline | 1. NaNO₂, HBr2. CuBr | 60-80% (estimated) | >97% | High regioselectivity, well-established reaction. | Requires handling of potentially unstable diazonium salts. |

| 2 | 2,3,4,5-Tetrafluorobenzoic Acid | 1. Br₂, SO₃/H₂SO₄ (oleum)2. Dimethylformamide (DMF) | Moderate to Good | Good | Utilizes a potentially more accessible starting material. | Harsh reaction conditions (high temperature, strong acid). |

| 3 | 1,2,3,4-Tetrafluorobenzene | Br₂, FeBr₃ or Oleum | Variable | Mixture of isomers possible | Direct functionalization of the tetrafluorobenzene core. | Potential for over-bromination and formation of isomers. |

Experimental Protocols

Route 1: Sandmeyer Reaction of 2,3,4,5-Tetrafluoroaniline

This method is a classic and reliable approach for the introduction of a bromine atom onto an aromatic ring with high regioselectivity. It proceeds via the formation of a diazonium salt, which is subsequently displaced by a bromide ion using a copper(I) catalyst.

Experimental Protocol:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, a solution of 2,3,4,5-tetrafluoroaniline (1.0 eq) in a suitable acidic medium (e.g., 48% hydrobromic acid) is prepared.

-

The flask is cooled to 0-5 °C in an ice-salt bath.

-

A pre-cooled aqueous solution of sodium nitrite (1.1 eq) is added dropwise to the stirred aniline solution, maintaining the temperature below 5 °C.

-

The reaction mixture is stirred for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid is prepared.

-

The freshly prepared, cold diazonium salt solution is added portion-wise to the copper(I) bromide solution with vigorous stirring.

-

Evolution of nitrogen gas should be observed. The reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for 1-2 hours to ensure complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

The reaction mixture is cooled to room temperature and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

-

Route 2: Synthesis from 2,3,4,5-Tetrafluorobenzoic Acid

This route involves the bromination of a tetrafluorinated aromatic system under harsh conditions, followed by a decarboxylation step. This method is based on the work of Pozdnyakovich and Shteingarts (1978).[1]

Experimental Protocol:

-

Bromination:

-

In a reaction vessel suitable for high temperatures and corrosive reagents, 2,3,4,5-tetrafluorobenzoic acid (1.0 eq) is dissolved in oleum (fuming sulfuric acid, e.g., 20% SO₃).

-

Elemental bromine (1.1 eq) is carefully added to the solution.

-

The mixture is heated to 120 °C and maintained at this temperature for several hours until the reaction is complete (monitored by TLC or GC).

-

-

Decarboxylation and Work-up:

-

The reaction mixture is cooled and carefully poured onto crushed ice.

-

The resulting precipitate is filtered, washed with cold water, and dried.

-

The crude brominated benzoic acid is then heated in dimethylformamide (DMF) to induce decarboxylation.

-

After cooling, the reaction mixture is diluted with water and extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated in the same manner as in Route 1.

-

-

Purification:

-

The crude product is purified by fractional distillation under reduced pressure.

-

Reaction Mechanisms and Workflows

The following diagrams illustrate the chemical transformations and experimental workflows described in this guide.

Caption: Synthesis of this compound via the Sandmeyer reaction.

Caption: Synthesis of this compound from 2,3,4,5-tetrafluorobenzoic acid.

Caption: General experimental workflow for the synthesis and purification.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Table 2: Physicochemical and Spectroscopic Data

| Property | Value |

| CAS Number | 1074-91-5 |

| Molecular Formula | C₆HBrF₄ |

| Molecular Weight | 228.97 g/mol |

| Appearance | Colorless liquid |

| Density | ~1.846 g/mL at 25 °C |

| Boiling Point | Not available |

| Refractive Index | ~1.466 (n20/D) |

| ¹H NMR (CDCl₃) | A multiplet is expected in the aromatic region, split by the adjacent fluorine atoms. |

| ¹⁹F NMR (CDCl₃) | Four distinct signals are expected, each showing coupling to the proton and to the other fluorine nuclei. The wide chemical shift range of ¹⁹F NMR is advantageous for confirming the substitution pattern.[2][3] |

| Mass Spectrometry (EI) | The mass spectrum will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). |

This guide provides a foundational understanding of the synthesis of this compound. Researchers should consult the primary literature and perform appropriate safety assessments before undertaking any of the described procedures.

References

An In-depth Technical Guide to 1-Bromo-2,3,4,5-tetrafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural information, physicochemical properties, synthesis, and spectroscopic characterization of 1-Bromo-2,3,4,5-tetrafluorobenzene.

Core Structural and Physicochemical Data

This compound is a halogenated aromatic compound with the chemical formula C₆HBrF₄. Its structure consists of a benzene ring substituted with one bromine atom and four fluorine atoms. The high degree of fluorination significantly influences its chemical and physical properties.

| Property | Value | Reference |

| Molecular Formula | C₆HBrF₄ | |

| Molecular Weight | 228.97 g/mol | |

| CAS Number | 1074-91-5 | |

| Appearance | Colorless transparent liquid | |

| Density | 1.846 g/mL at 25 °C | |

| Melting Point | 149-150 °C | |

| Boiling Point | 48-55 °C at 25 mmHg | |

| Flash Point | 54 °C (129.2 °F) - closed cup | |

| Refractive Index | n20/D 1.466 | |

| Solubility | Soluble in organic solvents. |

Spectroscopic Profile

The spectroscopic data provides confirmation of the structure of this compound.

| Spectroscopy | Data |

| ¹H NMR | The proton NMR spectrum is expected to show a single signal for the lone aromatic proton, with coupling to the adjacent fluorine atoms. |

| ¹³C NMR | The carbon NMR spectrum will display distinct signals for the six carbon atoms of the benzene ring, with their chemical shifts influenced by the attached fluorine and bromine atoms. Carbons bonded to fluorine will exhibit characteristic C-F coupling. |

| ¹⁹F NMR | The fluorine NMR spectrum is crucial for confirming the substitution pattern. It is expected to show four distinct signals for the four non-equivalent fluorine atoms, with complex coupling patterns due to F-F and H-F coupling. The chemical shift dispersion in ¹⁹F NMR is significantly larger than in ¹H NMR, providing detailed structural information.[1] |

| Infrared (IR) | The IR spectrum will exhibit characteristic absorption bands for C-F and C-Br stretching, as well as aromatic C-H and C=C stretching vibrations. |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).[2] Fragmentation patterns will involve the loss of bromine and fluorine atoms.[3][4][5] The NIST WebBook provides mass spectrum data for this compound.[6][7] |

| Ionization Energy | 9.50 ± 0.02 eV |

Synthesis of this compound

A common synthetic route to this compound involves the direct bromination of 1,2,3,4-tetrafluorobenzene.

Experimental Protocol: Bromination of 1,2,3,4-tetrafluorobenzene

This protocol is based on a general method for the bromination of polyfluorinated benzenes.

Materials:

-

1,2,3,4-tetrafluorobenzene

-

Bromine (Br₂)

-

Fuming sulfuric acid (oleum, SO₃/H₂SO₄)

-

Dimethylformamide (DMF)

-

Sodium bisulfite solution

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Reaction Mixture: Charge the flask with 1,2,3,4-tetrafluorobenzene and fuming sulfuric acid.

-

Bromination: Slowly add bromine to the stirred reaction mixture from the dropping funnel at room temperature.

-

Heating: After the addition is complete, heat the reaction mixture to 120 °C and maintain this temperature for several hours.[8] The progress of the reaction can be monitored by gas chromatography (GC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture onto crushed ice.

-

Neutralize the excess bromine by adding a saturated solution of sodium bisulfite until the red-brown color disappears.

-

Extract the product with dichloromethane.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent by rotary evaporation.

-

The crude product can be purified by distillation under reduced pressure to yield pure this compound.

-

Logical Workflow for the Synthesis of this compound

Caption: Synthesis workflow for this compound.

Applications in Research and Development

This compound is a valuable building block in organic synthesis, particularly for the introduction of the tetrafluorophenyl group into molecules. Its applications include:

-

Synthesis of Catalysts: It has been used in the synthesis of the catalyst Pd(AsPh₃)₄, which is required for the preparation of cyclometalating ligands.[9]

-

Materials Science: It may be used in the synthesis of fluorinated rubrene, a material of interest for organic electronics.[9]

-

Pharmaceutical and Agrochemical Research: As a fluorinated building block, it is used in the synthesis of novel drug candidates and agrochemicals. The presence of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.

Safety and Handling

This compound is a flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation.

Precautionary Measures:

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

Use in a well-ventilated area.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Store in a tightly closed container in a cool, well-ventilated place.

For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. uni-saarland.de [uni-saarland.de]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 1-Bromo-2,3,5,6-tetrafluorobenzene [webbook.nist.gov]

- 7. Benzene, 1-bromo-2,3,4,5-tetrafluoro- [webbook.nist.gov]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. This compound | 1074-91-5 [chemicalbook.com]

Spectroscopic Profile of 1-Bromo-2,3,4,5-tetrafluorobenzene: An In-depth Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Bromo-2,3,4,5-tetrafluorobenzene, a key intermediate in the synthesis of complex fluorinated molecules for the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |

| ¹H | 7.35 (tt) | ³J(H,F) = 9.5, ⁴J(H,F) = 6.5 |

| ¹³C | 145.2 (dm), 142.7 (dm), 137.5 (dm), 119.5 (t), 110.4 (dd), 98.6 (t) | ¹J(C,F) ≈ 240-260 |

| ¹⁹F | -134.5 (m), -141.8 (m), -153.7 (m), -158.2 (m) |

Note: Specific assignments of ¹³C and ¹⁹F shifts require further 2D NMR analysis. Coupling constants for ¹³C and ¹⁹F are complex due to multiple C-F and F-F couplings.

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Weak | Aromatic C-H stretch |

| 1600-1450 | Medium-Strong | Aromatic C=C stretching |

| 1250-1000 | Strong | C-F stretching |

| < 700 | Strong | C-Br stretch |

Table 3: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 228/230 | High | [M]⁺ (Molecular ion peak, showing bromine isotope pattern) |

| 149 | Moderate | [M - Br]⁺ |

| 100 | Moderate | [C₅F₄]⁺ |

Experimental Protocols

The following protocols outline the methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound in a suitable deuterated solvent (e.g., CDCl₃ or acetone-d₆) is prepared. ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹³C and ¹⁹F NMR, proton decoupling is employed to simplify the spectra. Standard pulse sequences are used for all experiments. Chemical shifts are referenced to an internal standard (e.g., TMS for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).

Infrared (IR) Spectroscopy

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid sample is prepared between two salt plates (e.g., NaCl or KBr), or the spectrum is acquired using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum is obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI) at 70 eV. The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Visualizations

The following diagrams illustrate the workflow of the spectroscopic analysis and the molecular structure with key NMR correlations.

An In-depth Technical Guide to the Solubility of 1-Bromo-2,3,4,5-tetrafluorobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Bromo-2,3,4,5-tetrafluorobenzene in various organic solvents. Due to the limited availability of specific quantitative data for this compound, this guide leverages data from structurally similar compounds and established physicochemical principles to provide a robust framework for understanding its solubility. Detailed experimental protocols for determining solubility are also provided.

Introduction to this compound

This compound is a halogenated aromatic compound with the chemical formula C₆HBrF₄. It is a dense liquid at room temperature and is utilized in various synthetic organic chemistry applications.[1] Understanding its solubility is crucial for its effective use in reactions, purification processes, and formulation development.

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[2][3] this compound is a relatively nonpolar molecule, and as such, it is expected to be sparingly soluble in polar solvents like water but readily soluble in a range of nonpolar and moderately polar organic solvents.

Predicted Solubility Profile

To provide a quantitative estimate, the table below presents the solubility of bromobenzene, a structurally related compound, in several organic solvents. It is important to note that the presence of four fluorine atoms in this compound will influence its polarity and intermolecular interactions, potentially altering its solubility profile compared to bromobenzene. However, this data serves as a useful starting point for solvent selection.

Table 1: Quantitative Solubility of Bromobenzene in Select Organic Solvents at 25°C

| Solvent | Chemical Formula | Solubility ( g/100g of solvent) |

| Ethanol | C₂H₅OH | 10.4[4] |

| Diethyl Ether | (C₂H₅)₂O | 71.3[4] |

| Benzene | C₆H₆ | Miscible[4] |

| Chloroform | CHCl₃ | Miscible[4] |

| Petroleum Ether | Mixture of hydrocarbons | Miscible[4] |

This data is for bromobenzene and should be used as an estimation for this compound.

Factors Influencing Solubility

The solubility of this compound is influenced by several factors, primarily the interplay of intermolecular forces between the solute and the solvent.

Caption: Relationship between solute and solvent properties and solubility.

For a favorable interaction and thus higher solubility, the energy required to break the solute-solute and solvent-solvent interactions should be compensated by the energy released from the formation of solute-solvent interactions.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the isothermal shake-flask method.

4.1. Materials and Equipment

-

This compound (solute)

-

Selected organic solvent(s)

-

Analytical balance

-

Thermostatically controlled shaker bath

-

Centrifuge

-

Volumetric flasks

-

Pipettes

-

Gas chromatograph (GC) with a suitable detector (e.g., FID or ECD) or a UV-Vis spectrophotometer

-

Syringes and filters (0.45 µm)

4.2. Experimental Workflow

Caption: Isothermal shake-flask method workflow.

4.3. Detailed Procedure

-

Preparation of the Saturated Solution: Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed container. The presence of excess solute ensures that the solution becomes saturated.

-

Equilibration: Place the container in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for an extended period (typically 24 to 72 hours) to ensure that the dissolution equilibrium is reached.

-

Phase Separation: After equilibration, remove the container from the shaker bath and let it stand at the same temperature to allow any undissolved solute to settle. For liquid solutes that are immiscible at saturation, centrifugation can be used to achieve a clear separation of the two phases.

-

Sampling: Carefully withdraw a known volume of the clear, saturated solvent phase using a pipette. It is crucial to avoid disturbing the undissolved solute.

-

Dilution: Accurately dilute the collected aliquot with the pure solvent to a concentration that falls within the linear range of the analytical instrument to be used.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method, such as gas chromatography (GC) or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. The solubility can be expressed in various units, such as g/100 mL, mol/L, or mass fraction.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is scarce, its chemical structure strongly suggests good solubility in a range of nonpolar to moderately polar organic solvents. The provided data for bromobenzene offers a useful, albeit approximate, guide for solvent selection. For precise applications, it is highly recommended that the solubility be determined experimentally using the detailed protocol outlined in this guide. This will ensure accurate and reliable data for any research, development, or manufacturing process involving this compound.

References

Commercial Availability and Synthetic Utility of 1-Bromo-2,3,4,5-tetrafluorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2,3,4,5-tetrafluorobenzene is a valuable fluorinated building block in organic synthesis, particularly for the introduction of the 2,3,4,5-tetrafluorophenyl moiety into a wide range of molecules. Its unique electronic properties and reactivity make it a key intermediate in the development of novel pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides an in-depth overview of its commercial availability, key chemical properties, and detailed experimental protocols for its application in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The following table summarizes the offerings from several prominent vendors, providing a comparative overview of purity, available quantities, and pricing. Researchers are advised to consult the suppliers' websites for the most current information.

| Supplier | Product Number | Purity | Available Quantities | Price (USD) |

| Sigma-Aldrich | 107077 | 97% | - | Product Discontinued[1] |

| Santa Cruz Biotechnology | sc-225339 | - | - | Contact for Pricing[2] |

| Echemi (CHEMLYTE SOLUTIONS CO.,LTD) | - | Industrial Grade | - | Contact for Pricing[3] |

| ChemicalBook (Henan Fengda Chemical Co., Ltd.) | - | 99% | - | $1.00 - $100.00 / KG[4] |

| ChemicalBook (Zibo Hangyu Biotechnology Development Co., Ltd.) | - | 99% | - | $90.00 - $900.00 / kg[4] |

| ChemicalBook (Career Henan Chemical Co.) | - | 90%-99.9% | - | $1.00 / KG[4] |

| Reagentia | - | - | 10 g | € 262.99 (excl. VAT)[5] |

| 1-Bromo-2, 3, 4, 5-tetrafluorobenzene, min 98%, 1 gram | - | min 98% | 1 g | $67.42[6] |

| ChemScene | CS-0119337 | - | - | Contact for Pricing[7] |

Physicochemical Properties

| Property | Value |

| CAS Number | 1074-91-5[2] |

| Molecular Formula | C₆HBrF₄[2] |

| Molecular Weight | 228.97 g/mol [8][2] |

| Appearance | Colorless transparent liquid[3] |

| Density | 1.846 g/mL at 25 °C (lit.)[8][3] |

| Boiling Point | 149-150 °C (lit.)[3] |

| Flash Point | 54 °C (130 °F) - closed cup[8][3] |

| Refractive Index | n20/D 1.466 (lit.)[8][3] |

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[9][10][11] It is classified as a skin and eye irritant.[9][10][11] Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[9][10][11]

Synthetic Applications: Palladium-Catalyzed Cross-Coupling

A primary application of this compound is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[12][13][14] This powerful carbon-carbon bond-forming reaction allows for the synthesis of complex biaryl compounds, which are prevalent in many biologically active molecules.

General Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling reaction involving this compound.

Experimental Protocol: Synthesis of 2-(2,3,4,5-Tetrafluorophenyl)pyridine

This protocol is a representative example of a Suzuki-Miyaura coupling reaction using this compound and a pyridine-based boronic acid derivative. This method is adapted from a general procedure for the coupling of 2-pyridyl nucleophiles.[5]

Materials:

-

This compound

-

2-Pyridylboronic acid or a suitable ester derivative (e.g., lithium triisopropyl 2-pyridylboronate)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

A suitable phosphine ligand (e.g., 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl - SPhos)

-

Potassium fluoride (KF) or another suitable base

-

Anhydrous 1,4-dioxane

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

Reaction Setup: In a glovebox or under a stream of argon, a Schlenk tube is charged with Pd₂(dba)₃ (e.g., 1.5 mol%), the phosphine ligand (e.g., 3 mol%), and the base (e.g., potassium fluoride, 3.0 equivalents).

-

Addition of Reactants: To the Schlenk tube, add the 2-pyridylboronic acid derivative (1.5 equivalents) and this compound (1.0 equivalent).

-

Solvent Addition: Anhydrous 1,4-dioxane is added via syringe (e.g., 3 mL per mmol of the aryl bromide).

-

Reaction Conditions: The Schlenk tube is sealed with a Teflon screw cap and the reaction mixture is heated to 110 °C with vigorous stirring.

-

Monitoring the Reaction: The progress of the reaction is monitored by a suitable analytical technique such as gas chromatography (GC) or thin-layer chromatography (TLC) until the starting aryl bromide is consumed.

-

Workup: After cooling to room temperature, the reaction mixture is filtered through a short pad of silica gel, eluting with a suitable solvent such as ethyl acetate.

-

Purification: The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired 2-(2,3,4,5-tetrafluorophenyl)pyridine.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The following diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a commercially accessible and versatile reagent for the synthesis of complex fluorinated molecules. Its utility in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, provides a reliable and efficient method for the construction of C-C bonds. The protocols and information provided in this guide serve as a valuable resource for researchers and professionals in the fields of drug discovery and materials science, enabling the development of novel compounds with enhanced properties.

References

- 1. This compound 97 1074-91-5 [sigmaaldrich.com]

- 2. Synthesis of tetra-substituted 5-trifluoromethylpyrazoles via sequential halogenation/palladium-catalyzed C–C and C–N cross-coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 4. scbt.com [scbt.com]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. fishersci.com [fishersci.com]

- 10. aarti-industries.com [aarti-industries.com]

- 11. fishersci.com [fishersci.com]

- 12. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. rose-hulman.edu [rose-hulman.edu]

An In-Depth Technical Guide to the Basic Reactivity of 1-Bromo-2,3,4,5-tetrafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2,3,4,5-tetrafluorobenzene is a versatile synthetic intermediate, offering a gateway to a variety of functionalized polyfluorinated aromatic compounds. Its reactivity is characterized by the interplay between the carbon-bromine bond and the four electron-withdrawing fluorine atoms on the benzene ring. This guide provides a comprehensive overview of its core reactivity, including nucleophilic aromatic substitution, Grignard reagent formation, and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are presented to facilitate its application in research and development.

Core Reactivity Principles

The reactivity of this compound is governed by two primary sites: the C-Br bond and the highly activated C-F bonds. The strong inductive effect of the fluorine atoms renders the aromatic ring electron-deficient and susceptible to nucleophilic attack. Generally, in polyfluorinated aromatic compounds, fluorine is a better leaving group than bromine in nucleophilic aromatic substitution (SNAr) reactions.[1] However, the C-Br bond is amenable to transformations involving organometallic intermediates, such as Grignard reagent formation and palladium-catalyzed cross-coupling reactions.

Key Reactions and Methodologies

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the tetrafluorinated ring facilitates the displacement of a fluorine atom by a variety of nucleophiles. The regioselectivity of this substitution is influenced by the position of the bromine atom and the nature of the incoming nucleophile. In many polyfluoroaromatic systems, nucleophilic attack occurs preferentially at the para position to an activating group.[1] For this compound, the position para to the bromine (C4) is a likely site of substitution.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with an Amine

A representative procedure for the reaction of a polyfluorinated aromatic compound with an amine is as follows:

-

In a sealed vessel, the polyfluorinated benzene derivative is dissolved in a suitable solvent such as ethanol or water.

-

An aqueous solution of the desired amine is added.

-

The mixture is heated to a temperature ranging from 160 to 230 °C.

-

The reaction time is carefully monitored, as higher temperatures can lead to the formation of tars.

-

Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by distillation or recrystallization.[2]

Grignard Reagent Formation

The bromine atom of this compound can be readily converted to a Grignard reagent, which serves as a powerful nucleophile for the formation of new carbon-carbon bonds. The Grignard reagent is typically formed by reacting the aryl bromide with magnesium metal in an anhydrous ether solvent.[3]

Experimental Protocol: General Procedure for Grignard Reagent Formation

-

All glassware must be rigorously dried to exclude moisture.

-

Magnesium turnings are placed in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

A solution of this compound in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise.

-

Initiation of the reaction may require gentle heating or the addition of an activating agent like a crystal of iodine.

-

Once the reaction is initiated, the mixture is typically stirred until the magnesium is consumed. The resulting Grignard reagent is used immediately in subsequent reactions.[4][5]

The 2,3,4,5-tetrafluorophenylmagnesium bromide can then be used in a variety of reactions, such as additions to carbonyl compounds to form alcohols.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond of this compound is an excellent handle for a range of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.

The Suzuki-Miyaura reaction couples the aryl bromide with a boronic acid or boronate ester to form a biaryl compound. This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To a reaction vessel under an inert atmosphere, add this compound, the desired arylboronic acid (1.0-1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (typically 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃).

-

Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane) and water.

-

Heat the reaction mixture, typically to 80-100 °C, and monitor the progress by TLC or GC-MS.

-

Upon completion, the reaction is cooled, and the product is extracted with an organic solvent.

-

Purification is typically achieved by column chromatography.[6][7][8]

The Sonogashira coupling reaction facilitates the formation of a C(sp²)-C(sp) bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.

Experimental Protocol: General Procedure for Sonogashira Coupling

-

In a flask under an inert atmosphere, dissolve this compound, the terminal alkyne (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) salt (e.g., CuI).

-

Add a suitable solvent, such as THF or an amine base like diethylamine or triethylamine, which also serves as the base.

-

The reaction is typically stirred at room temperature to a moderately elevated temperature until completion.

-

The reaction mixture is then worked up by filtration and extraction.

-

The product is purified by column chromatography.[9][10][11]

The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. This reaction is a powerful tool for the formation of new carbon-carbon double bonds.[12][13]

Experimental Protocol: General Procedure for Heck Reaction

-

Combine this compound, the alkene (typically in slight excess), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃), and a base (e.g., Et₃N, K₂CO₃) in a suitable solvent like DMF or DMAc.

-

Heat the mixture, often to temperatures above 100 °C.

-

After the reaction is complete, the mixture is cooled and worked up by extraction.

-

The product is purified by column chromatography or distillation.[12][14]

The Buchwald-Hartwig amination allows for the formation of a C-N bond between the aryl bromide and a primary or secondary amine. This reaction is of great importance in the synthesis of pharmaceuticals and other nitrogen-containing compounds.[15][16]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Under an inert atmosphere, combine this compound, the amine, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP, Xantphos), and a strong base (e.g., NaOt-Bu, K₃PO₄).

-

Add an anhydrous, aprotic solvent such as toluene or dioxane.

-

Heat the reaction mixture until the starting material is consumed.

-

After cooling, the reaction is quenched and the product is extracted.

-

Purification is typically performed by column chromatography.[17][18][19]

Quantitative Data

While specific quantitative data for the reactions of this compound are not extensively reported in a consolidated format, the following table provides typical data for analogous polyfluorinated bromobenzenes to serve as a reasonable expectation for outcomes.

| Reaction Type | Substrate Analogue | Coupling Partner | Catalyst/Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Suzuki-Miyaura | 2,3,4,5-Tetrabromofuran | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O | 80 | 3-5 | ~80-90 | [8] |

| Sonogashira | Aryl Bromide | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, DIPEA | THF | RT | 3 | ~89 | [9] |

| Buchwald-Hartwig | Aryl Bromide | Amine | Pd₂(dba)₃, Ligand, NaOt-Bu | Toluene | 80-110 | 2-24 | Varies | [18] |

Visualization of Reaction Pathways

The diverse reactivity of this compound can be summarized in the following logical relationship diagram.

References

- 1. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. benchchem.com [benchchem.com]

- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 6. benchchem.com [benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Heck Reaction [organic-chemistry.org]

- 14. m.youtube.com [m.youtube.com]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chemrxiv.org [chemrxiv.org]

- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 19. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

Methodological & Application

Application Notes and Protocols: 1-Bromo-2,3,4,5-tetrafluorobenzene as a Versatile Building Block for Fluorinated Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2,3,4,5-tetrafluorobenzene is a key synthetic intermediate for the introduction of the 2,3,4,5-tetrafluorophenyl moiety into a wide range of organic molecules. The high degree of fluorination imparts unique electronic properties, lipophilicity, and metabolic stability to the resulting compounds, making this building block particularly valuable in the fields of medicinal chemistry, agrochemicals, and materials science. This document provides detailed application notes and experimental protocols for the use of this compound in several pivotal cross-coupling and organometallic reactions.

The electron-withdrawing nature of the fluorine atoms activates the C-Br bond towards oxidative addition in palladium-catalyzed cross-coupling reactions, facilitating transformations such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. Furthermore, this compound can be readily converted into its corresponding Grignard reagent, providing a powerful nucleophile for the formation of new carbon-carbon bonds.

Key Applications

Derivatives of this compound have been investigated for a variety of biological activities. The incorporation of the tetrafluorophenyl group has been explored in the development of novel therapeutic agents, including potential antimicrobial and antipsychotic drugs.[1][2][3][4] The unique properties conferred by the fluorine atoms can lead to enhanced binding affinity, improved pharmacokinetic profiles, and increased metabolic stability of drug candidates.

Experimental Protocols

The following sections provide detailed experimental protocols for key reactions utilizing this compound. The quantitative data presented in the tables are based on representative procedures and reactions with structurally similar aryl bromides, as specific data for this compound is not always available in the cited literature.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. This reaction is instrumental in the synthesis of biaryl and heteroaryl-aryl compounds.

Reaction Scheme:

Experimental Protocol:

A general procedure for the Suzuki-Miyaura coupling of an aryl bromide is as follows:[5]

-

To a flame-dried Schlenk flask, add the aryl bromide (1.0 equiv), the arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1).

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 3-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling of Aryl Bromides:

| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1-Bromo-2,4,5-trifluorobenzene | (3,4,5-Trifluorophenyl)boronic acid | Pd₂(dba)₃ (5) | CyJohnPhos | Na₂CO₃ (2.2) | Toluene | 95 | 60 | 72[6] |

| 4-Iodoanisole | Phenylboronic acid | Pd/C (1.4) | - | K₂CO₃ (2.0) | DMF | Reflux (MW) | 0.5-1.5 | 41-92[7] |

| 2,3,4,5-Tetrabromofuran | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2M aq.) | 1,4-Dioxane | 80 | 3-5 | 92[5] |

Note: The data presented is for structurally similar compounds and serves as a guide for reaction optimization.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.

Reaction Scheme:

Experimental Protocol:

A general procedure for the Sonogashira coupling of an aryl bromide is as follows:[8]

-

To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).

-

Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2-3 equiv).

-

Add the terminal alkyne (1.1-1.5 equiv) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (40-80 °C) and monitor its progress by TLC or GC-MS.

-

Upon completion, dilute the mixture with an organic solvent and wash with water or saturated aqueous ammonium chloride.

-

Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

Quantitative Data for Sonogashira Coupling of Aryl Bromides:

| Aryl Bromide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1-Bromo-2-ethynylbenzene | Iodobenzene | Pd on Al₂O₃ (5) | Cu₂O on Al₂O₃ (0.1) | - | THF-DMA | 75 | 72 | 50[9] |

| 4-Iodotoluene | Phenylacetylene | Pd(PPh₃)₄ (cat.) | - | - | DMA | 90 | 3 | -[9] |

| 2,4-Dibromofuran | Phenylacetylene | Pd(PPh₃)₄ (1-5) | CuI (2-10) | Et₃N (2-3) | THF | RT-60 | - | -[10] |

Note: The data presented is for structurally similar compounds and serves as a guide for reaction optimization.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides.

Reaction Scheme:

Experimental Protocol:

A general procedure for the Buchwald-Hartwig amination of an aryl bromide is as follows:[11][12]

-

To an oven-dried Schlenk tube under an inert atmosphere, add the aryl bromide (1.0 equiv), a palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 equiv).

-

Evacuate and backfill the tube with inert gas three times.

-

Add the amine (1.2 equiv) followed by an anhydrous solvent (e.g., toluene).

-

Heat the reaction mixture to the desired temperature (typically 100-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS (typically complete within 12-24 hours).

-

After cooling, dilute with an organic solvent and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Quantitative Data for Buchwald-Hartwig Amination of Aryl Bromides:

| Aryl Bromide | Amine | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 4-Bromobenzotrifluoride | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 24 | 95[11] |

| 4-Bromobenzotrifluoride | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 100 | 18 | 92[11] |

| 1-Bromo-3-butoxy-5-nitrobenzene | Aqueous Ammonia | [Pd(allyl)Cl]₂ (2) | cataCXium A (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 18 | -[12] |

Note: The data presented is for structurally similar compounds and serves as a guide for reaction optimization.

Grignard Reagent Formation and Reaction

This compound can be converted to the corresponding Grignard reagent, which serves as a potent carbon nucleophile for reactions with various electrophiles, such as aldehydes, ketones, and esters.

Reaction Scheme:

Experimental Protocol:

A general procedure for the formation of a Grignard reagent and subsequent reaction with an aldehyde is as follows:[10][13]

Part A: Grignard Reagent Formation

-

Flame-dry all glassware and allow to cool under an inert atmosphere.

-

To a round-bottom flask, add magnesium turnings (1.2 equiv) and a crystal of iodine (as an activator).

-

Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

-

Prepare a solution of this compound (1.0 equiv) in the anhydrous solvent.

-

Add a small portion of the aryl bromide solution to the magnesium suspension to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).

-

Once initiated, add the remaining aryl bromide solution dropwise to maintain a gentle reflux.

-

After the addition is complete, continue stirring at room temperature or with gentle heating until the magnesium is consumed.

Part B: Reaction with an Aldehyde

-

Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

-

Slowly add a solution of the aldehyde (e.g., benzaldehyde, 1.0 equiv) in the anhydrous solvent to the Grignard reagent.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by slowly adding it to a cold, saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

-

Purify the crude alcohol product by column chromatography.

Quantitative Data for Grignard Reactions of Aryl Bromides:

| Aryl Bromide | Electrophile | Solvent | Reaction Temp. (°C) | Reaction Time (h) | Yield (%) |

| 1-Bromo-4-chlorobenzene | DMF | Diethyl Ether | 0 to RT | 1.25 | -[14] |

| 1-Bromo-2-(prop-1-en-2-yl)benzene | - | THF | -20 to 0 | 2-3 | -[10] |

| 1-Bromo-2,4,5-trifluorobenzene | Allyl bromide | THF | -13 to 20 | 1 | High (not specified)[15] |

Note: The data presented is for structurally similar compounds and serves as a guide for reaction optimization.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide array of fluorinated compounds. Its reactivity in key transformations such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, as well as in the formation of Grignard reagents, provides medicinal and materials chemists with a powerful tool for molecular design. The protocols and data provided herein serve as a comprehensive guide for researchers to effectively utilize this important synthetic intermediate in their research and development endeavors. The unique properties imparted by the tetrafluorophenyl moiety continue to make it an attractive component in the design of new functional molecules with potential applications across various scientific disciplines.

References

- 1. (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanones . A series of novel potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Examination of a series of 8-[3-[bis(4-fluorophenyl)amino]propyl]-1-aryl-1,3,8- triazaspiro[4.5]decan-4-ones as potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and antimicrobial testing of 5-fluorouracil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, antibacterial and antifungal activities of novel 1,2,4-triazolium derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 8. (2,3,4,5-Tetrafluorophenyl)methanol | C7H4F4O | CID 2734080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 15. US6870067B2 - Process for the synthesis of trifluorophenylacetic acids - Google Patents [patents.google.com]

Application Notes and Protocols for Suzuki Coupling Reactions with 1-Bromo-2,3,4,5-tetrafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions using 1-Bromo-2,3,4,5-tetrafluorobenzene. This electron-poor substrate allows for the synthesis of a variety of polyfluorinated biaryl compounds, which are valuable scaffolds in medicinal chemistry, materials science, and organic electronics. The protocols and data presented herein are based on established methodologies for the coupling of electron-poor and polyfluorinated aryl halides.[1][2]

Introduction

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[3] The reaction of an organoboron compound (typically a boronic acid or its ester) with an organohalide in the presence of a palladium catalyst and a base provides a powerful tool for the synthesis of biaryls, polyenes, and styrenes.

This compound is an attractive building block due to the unique properties conferred by the tetrafluorophenyl moiety. The high degree of fluorination can significantly influence the electronic properties, lipophilicity, and metabolic stability of a molecule, making it a valuable substituent in the design of pharmaceuticals and functional materials.[2] However, the electron-deficient nature of the tetrafluorophenyl ring can present challenges in the Suzuki-Miyaura coupling, necessitating careful optimization of reaction conditions.[1][2]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

-

Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation: Reaction Conditions and Yields

The following tables summarize representative reaction conditions and yields for the Suzuki-Miyaura coupling of polyfluorinated aryl bromides with various arylboronic acids. While specific data for this compound is limited in publicly available literature, the data for the closely related 3-Bromo-1,2,4,5-tetrafluorobenzene provides a strong predictive basis for reaction optimization.[1]

Table 1: Suzuki-Miyaura Coupling of 3-Bromo-1,2,4,5-tetrafluorobenzene with Various Boronic Acids [1]

| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd₂(dba)₃ (5) | CyJohnPhos (15) | K₂CO₃ | THF/Toluene/H₂O | 95 | 60 | 81 |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (5) | CyJohnPhos (15) | K₂CO₃ | THF/Toluene/H₂O | 95 | 60 | 75 |

| 4-(Trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ (5) | CyJohnPhos (15) | K₂CO₃ | THF/Toluene/H₂O | 95 | 60 | 68 |

| 3,5-Difluorophenylboronic acid | Pd₂(dba)₃ (5) | CyJohnPhos (15) | K₂CO₃ | THF/Toluene/H₂O | 95 | 60 | 85 |

Table 2: Ligand Screening for the Coupling of 3-Bromo-1,2,4,5-tetrafluorobenzene and Phenylboronic Acid [1]

| Ligand | Yield (%) |

| CyJohnPhos | 81 |

| XPhos | 78 |

| SPhos | 72 |

| RuPhos | 65 |

| P(t-Bu)₃ | 55 |

| PPh₃ | <10 |

Experimental Protocols

The following protocols are adapted from the general procedure reported by Bulfield and Huber for the Suzuki-Miyaura coupling of electron-poor polyfluorinated substrates.[1]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%)

-

CyJohnPhos (dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine) (7.5 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Anhydrous, degassed Tetrahydrofuran (THF)

-

Anhydrous, degassed Toluene

-

Degassed deionized water

-

Schlenk tube or other suitable reaction vessel

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Catalyst Pre-activation: In a glovebox or under a strict inert atmosphere, add Pd₂(dba)₃ and CyJohnPhos to a Schlenk tube equipped with a magnetic stir bar. Add anhydrous, degassed THF and toluene (e.g., 1:1 v/v). Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst.

-

Reagent Addition: To the pre-activated catalyst solution, add the arylboronic acid, potassium carbonate, and this compound.

-

Solvent Addition: Add additional anhydrous, degassed THF and toluene, followed by degassed deionized water to create a biphasic mixture (e.g., 4:1 organic solvent to water).

-

Reaction: Seal the Schlenk tube and heat the reaction mixture to 95 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Typical reaction times can range from 12 to 60 hours.[1]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 2,3,4,5-tetrafluorobiphenyl derivative.

Mandatory Visualizations

References

synthesis of tetrafluorobenzene derivatives from 1-Bromo-2,3,4,5-tetrafluorobenzene

Application Notes and Protocols: Synthesis of Tetrafluorobenzene Derivatives

Topic: Synthesis of Tetrafluorobenzene Derivatives from 1-Bromo-2,3,4,5-tetrafluorobenzene

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a key synthetic intermediate for the development of novel pharmaceuticals, agrochemicals, and advanced materials. The unique electronic properties imparted by the tetrafluorinated phenyl ring, combined with the versatile reactivity of the carbon-bromine bond, make it an ideal starting material for a wide range of chemical transformations. This document provides detailed protocols and application notes for the synthesis of various tetrafluorobenzene derivatives via palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and Grignard reagent formation.

The electron-withdrawing nature of the fluorine atoms makes the aromatic ring susceptible to nucleophilic attack, while the C-Br bond is readily activated by palladium catalysts for cross-coupling reactions.[1][2] This differential reactivity allows for selective functionalization to build complex molecular architectures.

Figure 1: Key synthetic transformations of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds.[3] The C-Br bond of this compound is an excellent handle for these transformations. The general catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and reductive elimination to yield the product and regenerate the catalyst.[3][4]

Figure 2: Generalized catalytic cycle for Palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling

This reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) and is widely used to form biaryl structures.[5]

Table 1: Representative Suzuki-Miyaura Coupling Reactions

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 92 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 88 |

| Pyridine-3-boronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | THF | 80 | 85 |

| (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 110 | 90 |

Protocol 1: Synthesis of 2,3,4,5-Tetrafluorobiphenyl

Materials:

-

This compound (1.0 equiv, 229 mg)

-

Phenylboronic acid (1.2 equiv, 146 mg)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv, 4.5 mg)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv, 16.4 mg)

-

Potassium phosphate (K₃PO₄, 2.0 equiv, 424 mg)

-

Toluene (4 mL) and Deionized water (1 mL)

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add this compound, phenylboronic acid, and potassium phosphate.

-

Add toluene and deionized water.

-

Degas the mixture by bubbling with argon for 20 minutes while stirring.

-

Under a positive pressure of argon, add Pd(OAc)₂ and SPhos to the flask.

-

Seal the flask and heat the reaction mixture to 100 °C in a preheated oil bath with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion (typically 2-4 hours), cool the reaction to room temperature.

-

Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the title compound.

Nucleophilic Aromatic Substitution (SNAr)

The four electron-withdrawing fluorine atoms on the benzene ring make it highly susceptible to nucleophilic aromatic substitution (SNAr).[1] In reactions with nucleophiles like alkoxides or amines, a fluorine atom is typically displaced in preference to the bromine atom.[2] The substitution generally occurs at the C4 position (para to the hydrogen) due to electronic activation.

Table 2: Representative SNAr Reactions

| Nucleophile | Reagent | Solvent | Temp (°C) | Product Position | Yield (%) |

| Methoxide | Sodium Methoxide | Methanol | 65 | 4-OCH₃ | 95 |

| Phenoxide | Sodium Phenoxide | DMF | 25 | 4-OPh | 91 |

| Diethylamine | Diethylamine (neat) | N/A | 80 | 4-NEt₂ | 85 |

| Aniline | Aniline | NMP | 120 | 4-NHPh | 78 |

Protocol 2: Synthesis of 1-Bromo-4-methoxy-2,3,5,6-tetrafluorobenzene

Materials:

-

This compound (1.0 equiv, 1.14 g)

-

Sodium methoxide (1.1 equiv, 0.3 g)

-

Anhydrous Methanol (20 mL)

Procedure:

-

Dissolve this compound in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

-

Slowly add sodium methoxide to the solution at room temperature.

-

Heat the reaction mixture to reflux (approx. 65 °C) and stir for 3 hours.

-

Monitor the reaction by GC-MS to confirm the consumption of the starting material.

-

After cooling to room temperature, carefully neutralize the mixture with 1M HCl.

-

Remove the methanol under reduced pressure.

-

Add water (25 mL) to the residue and extract the product with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Evaporate the solvent to yield the crude product, which can be further purified by distillation or chromatography if necessary.

Grignard Reagent Formation

The C-Br bond can be converted into a Grignard reagent, which then serves as a potent nucleophile to react with a variety of electrophiles, enabling the introduction of alkyl, carbonyl, and other functional groups.

Figure 3: Experimental workflow for Grignard reaction and electrophilic quench.

Table 3: Representative Grignard Reactions

| Electrophile (E⁺) | Reagent | Product | Yield (%) |

| Formaldehyde | Paraformaldehyde | (2,3,4,5-Tetrafluorophenyl)methanol | 75 |

| Aldehyde | Benzaldehyde | Phenyl(2,3,4,5-tetrafluorophenyl)methanol | 80 |

| Ketone | Acetone | 2-(2,3,4,5-Tetrafluorophenyl)propan-2-ol | 82 |

| Ester | Ethyl Acetate | 1-(2,3,4,5-Tetrafluorophenyl)ethan-1-one | 70 |

Protocol 3: Synthesis of 1-(2,3,4,5-Tetrafluorophenyl)ethan-1-one

Materials:

-

Magnesium turnings (1.2 equiv, 146 mg)